4-O-Méthylhonokiol

Vue d'ensemble

Description

Applications De Recherche Scientifique

4-O-Methylhonokiol has a wide range of scientific research applications:

Mécanisme D'action

Target of Action

4-O-Methylhonokiol (MH) is a natural neolignan found in the Magnolia species . It primarily targets the CB2 receptor , a G protein-coupled receptor in the endocannabinoid system . It also inhibits the activity of cyclooxygenase-2 (COX-2) , an enzyme involved in inflammation and pain .

Mode of Action

MH acts as a ligand for the CB2 receptor , showing inverse agonism and partial agonism via different pathways, including cAMP and Ca2+ . This interaction can lead to potential synergistic effects at CB receptors . Additionally, MH inhibits the oxygenation of the major endocannabinoid 2-AG via COX-2 in a substrate-selective manner .

Biochemical Pathways

MH influences several biochemical pathways. It has been shown to suppress the PI3K/Akt signaling pathway , thereby reducing the survival of certain cells . It also influences the Wnt signaling pathway , which is associated with spinal and cardiac ventricle deformities . Furthermore, MH can induce the release of neurotrophic factors through ERK activation .

Pharmacokinetics

MH is absorbed at 0.85 hours and has a short half-life of 0.35 hours when administered orally at a dose of 0.6 mg/kg in rabbits . A more recent study in rats further investigated the pharmacokinetics and metabolism of MH .

Result of Action

MH has several pharmacological effects, leading to its exploration as a potential therapy for various conditions. It has been shown to have anti-inflammatory, anti-angiogenic, anticancer, antioxidant, and neurotherapeutic effects . It also promotes neurite outgrowth in rat embryonic neuronal cells .

Action Environment

The differential sensitivity of MH in embryos was found to be developmental stage-specific . Certain molecules can serve as promising markers at the transcriptional and phenotypical levels, responding to absorption of MH in the developing embryo . .

Analyse Biochimique

Biochemical Properties

4-O-Methylhonokiol is a CB2 receptor ligand, showing inverse agonism and partial agonism via different pathways (cAMP and Ca2+), which potently inhibits osteoclastogenesis . It has been shown to modulate cannabinoid CB2 receptors as an inverse agonist for cAMP production and an agonist for intracellular [Ca2+] .

Cellular Effects

4-O-Methylhonokiol has been shown to prevent lipopolysaccharide (LPS)-induced memory impairment in a dose-dependent manner . It also prevents the LPS-induced expression of inflammatory proteins; inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) as well as activation of astrocytes .

Molecular Mechanism

4-O-Methylhonokiol suppresses the expression of iNOS and COX-2 as well as the production of reactive oxygen species, nitric oxide, prostaglandin E2, tumor necrosis factor-α, and interleukin-1β in the LPS-stimulated cultured astrocytes . It also inhibits transcriptional and DNA binding activity of NF-κB via inhibition of IκB degradation as well as p50 and p65 translocation into the nucleus of the brain and cultured astrocytes .

Temporal Effects in Laboratory Settings

The effects of 4-O-Methylhonokiol on neuronal and immune cells have been established . It is still unclear whether 4-O-Methylhonokiol can cause a change in the structure and function of the cardiovascular system .

Dosage Effects in Animal Models

In mouse models, 4-O-Methylhonokiol prevents LPS-induced memory loss and β-amyloid (1 to 42) accumulation . Moreover, 4-O-Methylhonokiol appears to efficiently attenuate the development of Alzheimer’s disease in Tg2576 transgenic mice .

Metabolic Pathways

It has been reported that 4-O-Methylhonokiol inhibits cAMP formation via CB2 receptors .

Transport and Distribution

It has been reported that 4-O-Methylhonokiol can readily pass the blood–brain barrier .

Subcellular Localization

It is known that the synthesis of transcription factors begins with specific transcription of mRNA from the genomic DNA . The protein products then migrate back into the nucleus to regulate downstream transcriptional activity .

Méthodes De Préparation

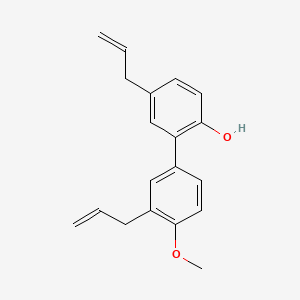

Voies de synthèse et conditions de réaction : La synthèse du 4-O-Méthylhonokiol implique plusieurs étapes. Une méthode consiste à substituer le brome à la position ortho du 4-allylphénol pour produire du 4-alkyl-2-bromophénol. Cet intermédiaire est ensuite soumis à d'autres réactions pour donner du this compound .

Méthodes de production industrielle : La production industrielle de this compound peut être réalisée par des méthodes de synthèse chimique. Ces méthodes impliquent souvent l'utilisation d'une extraction au dioxyde de carbone supercritique pour isoler les néolignanes bioactifs des espèces de Magnolia .

Analyse Des Réactions Chimiques

Types de réactions : Le 4-O-Méthylhonokiol subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction peut conduire à la formation de quinones et d'autres dérivés oxydés.

Réduction : Les réactions de réduction peuvent modifier la structure phénolique, modifiant potentiellement son activité biologique.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Les agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont fréquemment utilisés.

Substitution : Les réactifs électrophiles comme le brome et le chlore sont utilisés dans des conditions contrôlées pour obtenir les substitutions souhaitées.

Principaux produits : Les principaux produits formés à partir de ces réactions comprennent divers dérivés oxydés, réduits et substitués du this compound, chacun ayant des propriétés pharmacologiques uniques .

4. Applications de la recherche scientifique

Le this compound a un large éventail d'applications de recherche scientifique :

Médecine : Le this compound présente des effets neuroprotecteurs, ce qui en fait un candidat pour la recherche sur les maladies neurodégénératives telles que la maladie d'Alzheimer.

5. Mécanisme d'action

Le this compound exerce ses effets par le biais de multiples mécanismes :

Comparaison Avec Des Composés Similaires

Propriétés

IUPAC Name |

2-(4-methoxy-3-prop-2-enylphenyl)-4-prop-2-enylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20O2/c1-4-6-14-8-10-18(20)17(12-14)15-9-11-19(21-3)16(13-15)7-5-2/h4-5,8-13,20H,1-2,6-7H2,3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQFHJKZVOALSPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=C(C=CC(=C2)CC=C)O)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50218693 | |

| Record name | 4-Methoxyhonokiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50218693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68592-15-4 | |

| Record name | 4-Methoxyhonokiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68592-15-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methoxyhonokiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068592154 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | HONOKIOL MONO-METHYL ETHER | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=293101 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Methoxyhonokiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50218693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Methoxyhonokiol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TUH6B83HJW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Benzyl-1-{thieno[2,3-d]pyrimidin-4-yl}piperidine](/img/structure/B1663783.png)

![Quinoxalino[2,3-b]quinoxaline](/img/structure/B1663784.png)

![10-[(2-fluorophenyl)methyl]-4,7-dimethyl-3-thia-7,10,11-triazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),4,11-tetraen-9-one](/img/structure/B1663786.png)

![12-(3,4-DIMETHOXYPHENYL)-10-(2-MORPHOLINOETHYL)-10,12-DIHYDRO-11H-BENZO[5,6]CHROMENO[2,3-D]PYRIMIDIN-11-IMINE](/img/structure/B1663787.png)

![N-(2-methoxyphenyl)-N-[(Z)-(3-oxo-1-benzothiophen-2-ylidene)amino]acetamide](/img/structure/B1663789.png)

![11-[4-(diethylamino)phenyl]-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B1663791.png)

![3-[18-(2-Carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;iron(2+)](/img/structure/B1663802.png)